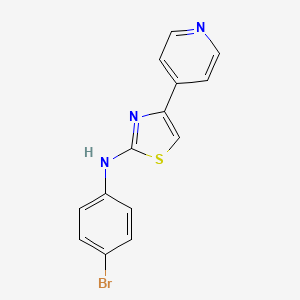
N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have antimicrobial activity and has been studied for its potential use as an antibacterial and antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments include its unique properties and potential applications in scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. These include further studies on its mechanism of action, potential use in cancer treatment, and potential use as an antibacterial and antifungal agent. Additionally, studies could explore the potential use of this compound in combination with other drugs to enhance its antitumor activity. Finally, further studies could explore the potential use of this compound in other areas of scientific research.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzonitrile with 4-pyridinylthiourea in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have antimicrobial activity and has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-11-1-3-12(4-2-11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCADORMNOSGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(4-pyridyl)thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)

![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)

![9-(morpholin-4-ylcarbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686367.png)
![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)
